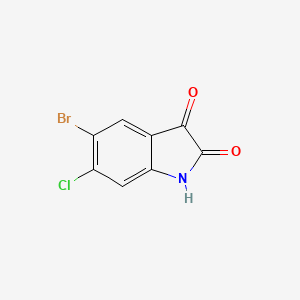

5-Bromo-6-chloroindoline-2,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

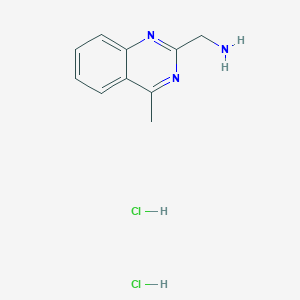

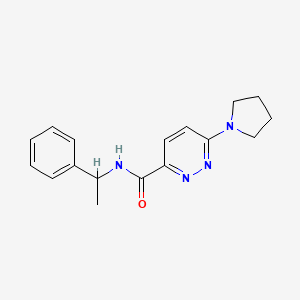

5-Bromo-6-chloroindoline-2,3-dione is a chemical compound with the molecular formula C8H3BrClNO2 . It is a white crystalline solid and slightly soluble in some organic solvents such as chloroform, dichloromethane, and acetone .

Synthesis Analysis

A basic synthesis method for this compound involves starting with isoindoline-1,3-dione, undergoing acid-catalyzed, amide reaction, and bromination reaction steps .Molecular Structure Analysis

The molecular structure of 5-Bromo-6-chloroindoline-2,3-dione consists of a bromine atom and a chlorine atom attached to an indoline ring, which also contains two oxygen atoms forming a dione group . The InChI code for this compound is 1S/C8H7BrClN/c9-6-3-5-1-2-11-8(5)4-7(6)10/h3-4,11H,1-2H2 .Physical And Chemical Properties Analysis

5-Bromo-6-chloroindoline-2,3-dione has a molecular weight of 260.47 . It has a density of 1.5±0.1 g/cm3 . The melting point is reported to be 254-258 °C . It is insoluble in water .科学的研究の応用

Antimicrobial Agent Synthesis

5-Bromo-6-chloroindoline-2,3-dione: has been utilized in the synthesis of various derivatives that exhibit significant antimicrobial properties . These derivatives are designed to combat bacterial and fungal infections by interfering with the pathogens’ cell wall synthesis or protein assembly, which is crucial for their survival.

Development of Chemotherapeutic Agents

The compound serves as a precursor in the development of chemotherapeutic agents . By modifying its structure, researchers can create new molecules that may inhibit the growth of cancer cells, offering potential pathways for cancer treatment.

MAO Inhibitors for Neurodegenerative Diseases

Derivatives of 5-Bromo-6-chloroindoline-2,3-dione have been investigated for their monoamine oxidase (MAO) inhibitory activity . MAO inhibitors are important in the treatment of neuropsychiatric and neurodegenerative disorders, and the compound’s derivatives could lead to the development of new medications for these conditions.

Cationic Surfactant Synthesis

The compound has been used in the synthesis of new cationic surfactants . These surfactants have applications in various fields, including the pharmaceutical industry, where they can be used to enhance the delivery of drugs to specific sites in the body.

Organic Synthesis Building Block

5-Bromo-6-chloroindoline-2,3-dione: is a valuable building block in organic synthesis . It can be used to construct complex organic molecules with diverse biological activities, serving as a key intermediate in pharmaceutical research and development.

Conductimetric Studies

The compound has been part of conductimetric studies to understand the behavior of micellization in surfactants . These studies are essential for the development of better surfactants with improved properties for industrial and research applications.

将来の方向性

The future directions of research on 5-Bromo-6-chloroindoline-2,3-dione could involve exploring its potential biological activities. For instance, derivatives of isatin, a similar compound, have shown a wide range of biological properties including antibacterial, antifungal, antitubercular, anticonvulsant, anticancer, and antioxidant activities . Therefore, 5-Bromo-6-chloroindoline-2,3-dione and its derivatives might also exhibit similar properties, which could be explored in future research.

作用機序

Target of Action

5-Bromo-6-chloroindoline-2,3-dione, an indole derivative, primarily targets the monoamine oxidase (MAO) enzymes . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .

Mode of Action

The compound interacts with its targets, the MAO enzymes, by inhibiting their activity . This inhibition can lead to an increase in the levels of monoamines, which are neurotransmitters that play a crucial role in mood regulation and other neurological functions .

Biochemical Pathways

The primary biochemical pathway affected by 5-Bromo-6-chloroindoline-2,3-dione is the monoaminergic system, specifically the metabolism of monoamine neurotransmitters . By inhibiting MAO enzymes, the compound prevents the breakdown of monoamines, affecting the concentrations of these neurotransmitters in the brain .

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound .

Result of Action

The inhibition of MAO enzymes by 5-Bromo-6-chloroindoline-2,3-dione leads to an increase in the levels of monoamine neurotransmitters . This increase can have various effects at the molecular and cellular levels, potentially influencing mood and other neurological functions .

特性

IUPAC Name |

5-bromo-6-chloro-1H-indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClNO2/c9-4-1-3-6(2-5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTNJOAZPMPZDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Cl)NC(=O)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-6-chloroindoline-2,3-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate](/img/structure/B2960628.png)

![1-(Methoxymethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride](/img/structure/B2960639.png)

![(1H-benzo[d]imidazol-5-yl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2960640.png)

![7-Fluoro-3-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2960642.png)

![3,5-dimethoxy-N-(5-{5-oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl}-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2960646.png)

![N-cyclopentyl-2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2960648.png)